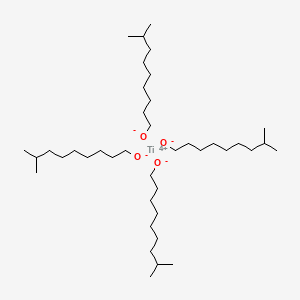
6-Isobutyl-5-methylnicotinic acid ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Isobutyl-5-methylnicotinic acid ethyl ester is an organic compound that belongs to the class of nicotinic acid esters It is characterized by the presence of an ethyl ester group attached to the nicotinic acid moiety, with additional isobutyl and methyl substituents on the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Isobutyl-5-methylnicotinic acid ethyl ester typically involves the esterification of 6-Isobutyl-5-methyl-nicotinic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions: 6-Isobutyl-5-methylnicotinic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions to achieve substitution.
Major Products:
Oxidation: 6-Isobutyl-5-methyl-nicotinic acid.
Reduction: 6-Isobutyl-5-methyl-nicotinic alcohol.
Substitution: Various substituted nicotinic acid derivatives.
Aplicaciones Científicas De Investigación
6-Isobutyl-5-methylnicotinic acid ethyl ester has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 6-Isobutyl-5-methylnicotinic acid ethyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active nicotinic acid derivative, which can then interact with cellular receptors and enzymes. This interaction can modulate various biochemical pathways, leading to its observed biological effects.
Comparación Con Compuestos Similares
- Nicotinic acid ethyl ester
- Methyl nicotinate
- Ethyl isonicotinate
Comparison: 6-Isobutyl-5-methylnicotinic acid ethyl ester is unique due to the presence of isobutyl and methyl substituents, which can influence its chemical reactivity and biological activity. Compared to other nicotinic acid esters, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications.
Propiedades
Fórmula molecular |
C13H19NO2 |
|---|---|
Peso molecular |
221.29 g/mol |
Nombre IUPAC |
ethyl 5-methyl-6-(2-methylpropyl)pyridine-3-carboxylate |
InChI |
InChI=1S/C13H19NO2/c1-5-16-13(15)11-7-10(4)12(14-8-11)6-9(2)3/h7-9H,5-6H2,1-4H3 |
Clave InChI |
AWYMBPWHBYMQGR-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CN=C(C(=C1)C)CC(C)C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Carbamic acid, [4-[2-(3-methylphenyl)-2-oxoethyl]-2-pyridinyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B8529134.png)
![3-[(4-Methoxyphenyl)methoxy]-3-oxopropanoate](/img/structure/B8529139.png)

![3-[(5-Oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]benzonitrile](/img/structure/B8529148.png)








